molecular formula C23H20FN3O2 B4809015 3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one

3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one

Cat. No.: B4809015
M. Wt: 389.4 g/mol
InChI Key: FICKWZIQZQSJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 4-fluorophenyl group and a 4-methoxyphenylmethylamino group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of the 4-Methoxyphenylmethylamino Group: This step involves the reaction of the quinazolinone intermediate with 4-methoxybenzylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophiles like alkyl halides for alkylation.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with new functional groups.

Scientific Research Applications

3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: A core structure with broad applications, including antimalarial, antitumor, and antimicrobial activities.

    4-Fluorophenylquinazolinone: Similar structure with a fluorophenyl group, known for its biological activities.

    4-Methoxyphenylquinazolinone: Similar structure with a methoxyphenyl group, studied for its therapeutic potential.

Uniqueness

3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one is unique due to the combination of the 4-fluorophenyl and 4-methoxyphenylmethylamino groups, which confer distinct chemical properties and biological activities. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2/c1-29-19-12-6-16(7-13-19)14-25-15-22-26-21-5-3-2-4-20(21)23(28)27(22)18-10-8-17(24)9-11-18/h2-13,25H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICKWZIQZQSJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenyl)-2-[[(4-methoxyphenyl)methylamino]methyl]quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.